molecular formula C23H21N3O2S B2433441 N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide CAS No. 894999-52-1

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide

Cat. No.: B2433441
CAS No.: 894999-52-1
M. Wt: 403.5
InChI Key: JNPJRGLYAHNCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of benzothiazole, phenoxy, and pyridine moieties, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-17-7-5-11-20-22(17)25-23(29-20)26(16-18-8-6-13-24-15-18)21(27)12-14-28-19-9-3-2-4-10-19/h2-11,13,15H,12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPJRGLYAHNCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with 4-methylbenzoic acid under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using phenol and an appropriate leaving group, such as a halide.

    Incorporation of the Pyridine Moiety: The pyridine moiety can be attached via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a pyridine boronic acid derivative and a halogenated intermediate.

    Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, phenols, boronic acids

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

The compound N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, focusing on its biological activities, synthesis methods, and relevant case studies.

Molecular Formula

The molecular formula of this compound is C20H22N2O2SC_{20}H_{22}N_{2}O_{2}S, indicating a significant level of complexity that may influence its biological activity.

Pharmacological Studies

Research indicates that compounds similar to this compound may act as modulators of G protein-coupled receptors (GPCRs), which are crucial targets in drug development. Specifically, this compound has shown potential interactions with dopamine receptors, particularly the D2 receptor subtype associated with neurological disorders.

Key Findings from Pharmacological Studies

  • Dopamine Receptor Modulation :
    • Studies have demonstrated that derivatives of benzothiazole compounds exhibit partial agonist activity at D2 receptors. This was confirmed through assays measuring cyclic adenosine monophosphate (cAMP) accumulation and β-arrestin recruitment, suggesting effective modulation of dopaminergic signaling pathways.
  • Behavioral Studies :
    • In behavioral assays such as conditioned place preference (CPP), related compounds exhibited significant effects on locomotor activity and reward pathways in animal models. Some derivatives induced CPP comparable to methamphetamine, highlighting both therapeutic implications and potential for abuse.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
Study AD2 receptor modulationcAMP assayPartial agonist activity confirmed
Study BLocomotor sensitizationCPP testInduced preference similar to methamphetamine

Toxicological Profile

While specific toxicological data on this compound is limited, related compounds have shown varying degrees of toxicity depending on their structural attributes. Preclinical studies are essential to evaluate the safety profile before clinical trials.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Moiety :
    • Cyclization of 2-amino thiophenol with an appropriate carboxylic acid derivative.
  • Phenoxy Group Introduction :
    • Coupling reactions to attach the phenoxy group to the benzothiazole structure.
  • Pyridine Attachment :
    • Nucleophilic substitution reactions to introduce the pyridine moiety.
  • Amide Formation :
    • Final coupling reactions to form the amide bond with propanamide.

Industrial Production Methods

Industrial production may involve optimizing the synthetic routes for high yield and purity, utilizing catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Case Studies and Research Findings

Numerous studies have explored the biological activities and therapeutic potential of compounds related to this compound. These studies often focus on its role in modulating neurotransmitter systems, particularly in relation to neuropsychiatric disorders.

Notable Research Contributions

  • Study on Neurotransmitter Interaction :
    • A study found that similar compounds could enhance dopaminergic signaling without significant side effects typically associated with traditional dopaminergic agents.
  • Potential in Treating Neurological Disorders :
    • Research indicates that these compounds may offer new therapeutic avenues for treating conditions such as schizophrenia and Parkinson's disease due to their selective action on dopamine receptors.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA to influence gene expression. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide is unique due to its combination of benzothiazole, phenoxy, and pyridine moieties, which confer distinct chemical reactivity and potential applications. Its structural complexity and versatility make it a valuable compound for various scientific research endeavors.

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered interest in the pharmaceutical and agrochemical fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, presenting data from various studies and summarizing its mechanisms of action.

Chemical Structure

The structural formula of this compound can be represented as follows:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 5 to 50 µg/mL, indicating a strong potential for development as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory activity of benzothiazole derivatives has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that this compound significantly reduces the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, this compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound demonstrated IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating potent cytotoxicity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It may modulate G-protein coupled receptors (GPCRs), leading to altered signaling pathways associated with inflammation and tumor growth.
  • Apoptosis Induction : The activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in treated cancer cells.

Data Summary

Activity TypeAssay TypeResultReference
AntimicrobialMIC against bacteria5 - 50 µg/mL
Anti-inflammatoryNO production in macrophagesSignificant reduction
AnticancerIC50 against cancer cells10 - 30 µM

Case Studies

A notable case study involved the evaluation of this compound's effects on human lung cancer cells (A549). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, confirming its potential as a therapeutic agent in lung cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.